molecular formula C8H9N5O B8003929 3-(1H-pyrrol-3-yl)-1H-pyrazole-5-carbohydrazide

3-(1H-pyrrol-3-yl)-1H-pyrazole-5-carbohydrazide

Cat. No.: B8003929
M. Wt: 191.19 g/mol
InChI Key: WAGPYKJHFBTGED-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(1H-pyrrol-3-yl)-1H-pyrazole-5-carbohydrazide is a heterocyclic compound that combines the structural features of pyrrole and pyrazole rings. These types of compounds are often of interest due to their potential biological activities and applications in medicinal chemistry . The presence of both pyrrole and pyrazole moieties in a single molecule can lead to unique chemical properties and reactivity patterns.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1H-pyrrol-3-yl)-1H-pyrazole-5-carbohydrazide typically involves the formation of the pyrrole and pyrazole rings followed by their subsequent coupling. One common method involves the reaction of a pyrrole derivative with a hydrazine derivative under acidic or basic conditions . The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as trifluoroacetic acid .

Industrial Production Methods

Industrial production methods for such compounds may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of microwave-assisted synthesis can also be employed to reduce reaction times and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

3-(1H-pyrrol-3-yl)-1H-pyrazole-5-carbohydrazide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include trifluoroacetic acid for catalysis, ethanol or methanol as solvents, and various oxidizing or reducing agents depending on the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of corresponding carboxylic acids, while reduction may yield alcohols or amines .

Scientific Research Applications

3-(1H-pyrrol-3-yl)-1H-pyrazole-5-carbohydrazide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-(1H-pyrrol-3-yl)-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects . The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrrole and pyrazole derivatives, such as:

Uniqueness

What sets 3-(1H-pyrrol-3-yl)-1H-pyrazole-5-carbohydrazide apart is its unique combination of pyrrole and pyrazole rings, which can lead to distinct chemical reactivity and biological activity profiles. This uniqueness makes it a valuable compound for further research and development in various scientific fields .

Properties

IUPAC Name

3-(1H-pyrrol-3-yl)-1H-pyrazole-5-carbohydrazide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N5O/c9-11-8(14)7-3-6(12-13-7)5-1-2-10-4-5/h1-4,10H,9H2,(H,11,14)(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAGPYKJHFBTGED-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC=C1C2=NNC(=C2)C(=O)NN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N5O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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